2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-fluorophenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl groups and thiadiazole ring may contribute to its binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-5-((2-furylmethyl)amino)-1,3-oxazole-4-carbonitrile
- 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives
Uniqueness
2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both fluorophenyl groups and the thiadiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-12-5-1-10(2-6-12)9-14(22)19-16-21-20-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRXTIRKSUOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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